tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate
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Overview
Description
tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is a synthetic organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl group, a methyl group, and a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to target jak2v617f, a mutation found in various types of leukemia .
Mode of Action
It can be inferred from related compounds that it may inhibit the proliferation of cells expressing the jak2v617f mutation .
Biochemical Pathways
Based on the potential target (jak2v617f), it can be inferred that the compound may affect the jak-stat signaling pathway . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into the cell’s DNA.
Result of Action
Based on the potential target (jak2v617f), it can be inferred that the compound may inhibit the proliferation of cells expressing this mutation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate typically involves the esterification of 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential therapeutic effects.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a tool in studying biological processes and interactions due to its structural features.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-methyl-3-{[2-(morpholin-1-yl)ethyl]amino}propanoate
- tert-Butyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate
- tert-Butyl 2-methyl-3-{[2-(azetidin-1-yl)ethyl]amino}propanoate
Uniqueness
tert-Butyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate is unique due to the presence of the pyrrolidine ring, which imparts specific steric and electronic properties. This makes it distinct from similar compounds with different cyclic amines, such as morpholine or piperidine. The unique structure of this compound can lead to different reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
tert-butyl 2-methyl-3-(2-pyrrolidin-1-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(13(17)18-14(2,3)4)11-15-7-10-16-8-5-6-9-16/h12,15H,5-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSXCKGFZTWVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCCC1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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